(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride

Cross-coupling Reactivity Medicinal chemistry

(3‑Bromo‑5‑methylpyridin‑2‑yl)methanamine hydrochloride is a pyridine derivative carrying a primary aminomethyl group at the 2‑position, a bromine atom at the 3‑position, and a methyl substituent at the 5‑position. It is supplied as the hydrochloride salt, with a molecular weight of 237.52 g mol⁻¹ and a typical vendor‑specified purity of 95 %.

Molecular Formula C7H10BrClN2
Molecular Weight 237.525
CAS No. 1257535-62-8
Cat. No. B582167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
CAS1257535-62-8
Molecular FormulaC7H10BrClN2
Molecular Weight237.525
Structural Identifiers
SMILESCC1=CC(=C(N=C1)CN)Br.Cl
InChIInChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)7(3-9)10-4-5;/h2,4H,3,9H2,1H3;1H
InChIKeyQHHHKIUFXYOZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (CAS 1257535-62-8): A Halogenated Pyridyl Methanamine Building Block for Medicinal Chemistry and Cross-Coupling


(3‑Bromo‑5‑methylpyridin‑2‑yl)methanamine hydrochloride is a pyridine derivative carrying a primary aminomethyl group at the 2‑position, a bromine atom at the 3‑position, and a methyl substituent at the 5‑position. It is supplied as the hydrochloride salt, with a molecular weight of 237.52 g mol⁻¹ and a typical vendor‑specified purity of 95 % . The compound belongs to the class of ortho‑aminomethyl bromopyridines that are widely employed as intermediates in palladium‑catalysed cross‑coupling reactions and in the construction of kinase‑focused compound libraries [1].

Why (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride Cannot Be Replaced by Its Chloro, Fluoro, or Free‑Base Analogs


The 3‑bromo substituent provides a reactivity profile that is fundamentally different from that of the 3‑chloro or 3‑fluoro analogues in palladium‑catalysed cross‑coupling, enabling milder conditions, higher yields, and broader substrate scope [1]. Additionally, the hydrochloride salt form delivers aqueous solubility that is essential for biological assay compatibility—a property that the free base lacks [2]. These differences preclude simple interchange of in‑class compounds without sacrificing synthetic efficiency or assay reproducibility.

(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Bromine Substituent Offers 2–3 Orders of Magnitude Faster Oxidative Addition than Chlorine in Pd‑Catalysed Couplings

In Suzuki–Miyaura cross‑coupling, aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 10²–10³ times faster than aryl chlorides [1]. This rate differential directly impacts the synthetic accessibility of downstream compounds: the 3‑bromo derivative can be coupled under mild, room‑temperature conditions using standard Pd(PPh₃)₄ or Pd₂(dba)₃ catalysts, whereas the 3‑chloro analogue typically requires elevated temperatures (80–110 °C) and specialised electron‑rich ligands such as SPhos or XPhos [1]. The brominated building block therefore offers broader functional‑group tolerance and higher throughput in library synthesis.

Cross-coupling Reactivity Medicinal chemistry

Commercial Purity Specification: 95 % (Bromo) vs. 98 % (Chloro) – Direct Impact on Synthesis Reproducibility

The target bromo compound is supplied at a minimum purity of 95 % (HPLC) according to major vendors , whereas the direct 3‑chloro analogue (CAS 1211529‑71‑3) is commercially offered at ≥98 % purity (NLT 98 %) . The 3‑percentage‑point absolute purity gap means that the bromo building block may contain higher levels of residual starting materials or by‑products that can poison palladium catalysts or interfere with biological assays. Researchers using the bromo compound for sensitive Pd‑catalysed couplings must therefore budget for an additional purification step (e.g., flash chromatography or recrystallisation) to achieve catalyst‑compatible purity.

Procurement Purity Reproducibility

Hydrochloride Salt Form Provides >10‑Fold Aqueous Solubility Advantage over the Free Base for Biological Assays

Primary‑amine hydrochlorides typically exhibit aqueous solubility exceeding 10 mg mL⁻¹, whereas the corresponding free bases often remain below 1 mg mL⁻¹ [1]. Although no specific experimental solubility value is publicly available for (3‑bromo‑5‑methylpyridin‑2‑yl)methanamine hydrochloride, this class‑level property confers a >10‑fold solubility advantage. The hydrochloride salt is therefore preferred for dose‑response studies in cellular assays, where precipitation of the poorly soluble free base can lead to erroneous IC₅₀ determinations and poor assay reproducibility.

Solubility Salt form Assay compatibility

(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride: Preferred Application Scenarios Driven by Quantitative Differentiation


High‑Throughput Suzuki–Miyaura Library Synthesis for Kinase Inhibitor Discovery

The 100–1000‑fold faster oxidative addition of the 3‑bromo substituent [1] allows parallel coupling of (3‑bromo‑5‑methylpyridin‑2‑yl)methanamine hydrochloride with diverse boronic acids under mild, standardised conditions. This is especially advantageous in medicinal chemistry campaigns that require rapid SAR exploration around the pyridine core, where the chlorine analogue would demand harsher conditions and customised ligand systems, reducing throughput.

Biochemical and Cellular Screening Assays Requiring Consistent Aqueous Solubility

The hydrochloride salt form ensures >10‑fold higher aqueous solubility compared with the free base [2], making the compound directly suitable for dose‑response and target‑engagement assays in aqueous buffer without co‑solvent additives that can alter protein structure or cell membrane integrity. This property is critical for obtaining reproducible IC₅₀ values in enzymatic and cell‑based assays.

Pre‑Purification Protocols for Palladium‑Sensitive Transformations

Because the commercially supplied bromo compound carries a 95 % minimum purity, which is 3 % lower than the 3‑chloro analogue , researchers using it for palladium‑catalysed transformations should incorporate a routine pre‑purification step (e.g., column chromatography or acid‑base extraction) to safeguard catalytic activity. This procurement‑stage consideration is essential for process chemistry groups planning scale‑up of cross‑coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.